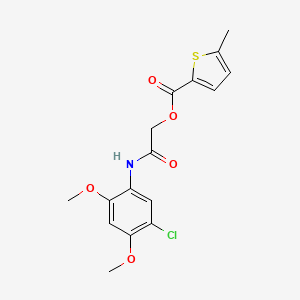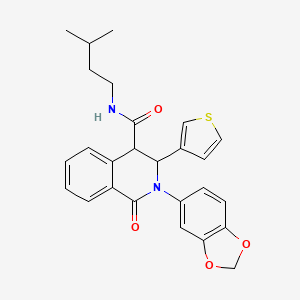![molecular formula C16H12N4S3 B2447479 5-((benzo[d]thiazol-2-ylthio)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine CAS No. 116710-58-8](/img/structure/B2447479.png)
5-((benzo[d]thiazol-2-ylthio)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-((benzo[d]thiazol-2-ylthio)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant biological activities, including anti-tubercular properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and HRMS .Physical And Chemical Properties Analysis
The compound appears as a white solid. Its melting point is between 152–156 °C. The FTIR spectrum shows peaks corresponding to various functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Compounds derived from 1,3,4-thiadiazol-2-amine, such as those synthesized in the studies by Dani et al. (2013) and others, have been characterized for their spectral, X-ray, and DFT studies, revealing their stability and potential as scaffolds in medicinal chemistry. These compounds are synthesized via cyclization and condensation reactions facilitated by catalysts like manganese(II) nitrate and acetate, showcasing their versatile chemistry (Dani et al., 2013).
Antimicrobial and Antiproliferative Properties
Research has shown that derivatives of 1,3,4-thiadiazol-2-amine exhibit significant antimicrobial and antiproliferative activities. Gür et al. (2020) reported that certain Schiff bases derived from 5-substituted-1,3,4-thiadiazol-2-amine displayed high DNA protective ability and strong antimicrobial activity, highlighting the potential of these compounds in developing new therapeutic agents (Gür et al., 2020).
Nematicidal and Antimicrobial Activity
Another study by Reddy et al. (2010) synthesized a series of thiadiazole derivatives that showed notable nematicidal activity against Ditylenchus myceliophagus and Caenorhabditis elegans, as well as antibacterial and antifungal properties. This suggests their potential use in agricultural pest control and as antimicrobial agents (Reddy et al., 2010).
Antitumor and Antitubercular Agents
Compounds incorporating the 1,3,4-thiadiazol-2-amine motif have also been explored for their anticancer and antitubercular activities. A study by Sekhar et al. (2019) demonstrated that certain 5-phenyl-substituted 1,3,4-thiadiazole-2-amines showed significant in vitro antitumor activities against breast cancer cell lines and antitubercular activity against mycobacterium smegmatis, indicating their potential in cancer and tuberculosis therapy (Sekhar et al., 2019).
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been found to inhibit the proliferation of certain cell lines . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the proliferation of certain cell lines , suggesting that they may interfere with cellular replication pathways.
Pharmacokinetics
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways , which could potentially influence their pharmacokinetic properties.
Result of Action
Benzothiazole derivatives have been found to inhibit the proliferation of certain cell lines , suggesting that they may induce cell death or inhibit cell growth.
Action Environment
A study has found that benzazole thioether and its zinc complex can act as corrosion inhibitors for steel in an acidic medium , suggesting that the compound’s action may be influenced by environmental factors such as pH.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(1,3-benzothiazol-2-ylsulfanylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S3/c1-2-6-11(7-3-1)17-15-20-19-14(23-15)10-21-16-18-12-8-4-5-9-13(12)22-16/h1-9H,10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTNNTPESKZLGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)CSC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B2447398.png)

![9-(3-chlorophenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2447402.png)
![3-benzyl-9-(3-chloro-2-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2447403.png)
![6-Acetyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B2447406.png)
![2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2447407.png)
![N-(prop-2-en-1-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide](/img/structure/B2447408.png)
![2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride](/img/structure/B2447409.png)

![4-[5-(3,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2447413.png)


![2-[2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]ethyl]-N-methylpiperidine-1-carboxamide](/img/structure/B2447416.png)
![4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2447419.png)